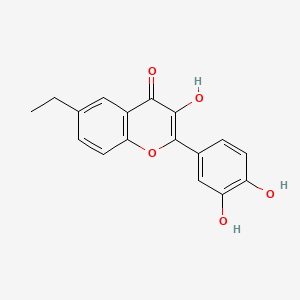

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Beschreibung

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with a 3,4-dihydroxyphenyl group at position 2, an ethyl group at position 6, and a hydroxyl group at position 3. This compound is structurally related to well-studied flavonoids like luteolin and quercetin but distinct in its substitution pattern, which may influence its pharmacokinetic and pharmacodynamic properties .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVMXCHFANPQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735071 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-76-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

Oxidation: Converts hydroxyl groups to quinones.

Reduction: Reduces carbonyl groups to hydroxyl groups.

Substitution: Replaces hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products

Oxidation: Quinones and other oxidized derivatives

Reduction: Reduced flavonoid derivatives

Substitution: Halogenated or alkylated flavonoid derivatives

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying flavonoid chemistry and antioxidant mechanisms.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and cancer.

Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its antioxidant properties.

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as quinone reductase 2. By inhibiting these enzymes, the compound reduces the formation of harmful oxidative products .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Flavonoids

| Compound Name | Substituents (Positions) | Key Features |

|---|---|---|

| 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | 2: 3,4-diOH-phenyl; 3: -OH; 6: -CH₂CH₃; 7: -H | Ethyl group enhances lipophilicity; catechol B-ring for redox activity |

| Luteolin (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) | 2: 3,4-diOH-phenyl; 5: -OH; 7: -OH | Lacks ethyl and 3-OH; high antioxidant capacity |

| Quercetin (3,5,7,3',4'-pentahydroxyflavone) | 3: -OH; 5: -OH; 7: -OH; 3': -OH; 4': -OH | Additional 3-OH on C-ring; broader enzyme inhibition |

| Apigenin (5,7,4'-trihydroxyflavone) | 5: -OH; 7: -OH; 4': -OH | Mono-hydroxylated B-ring; lower redox activity |

| Rutin (Quercetin-3-O-rutinoside) | Quercetin backbone + 3-O-rutinoside (glucose + rhamnose) | Glycosylation improves solubility but reduces membrane permeability |

Key Observations :

- The ethyl group at C6 in the target compound distinguishes it from luteolin and quercetin, likely increasing its logP (lipophilicity) compared to hydroxylated analogs .

- The 3-hydroxyl group aligns it with quercetin, which is associated with enhanced radical scavenging and metal chelation .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Its enzyme inhibition profiles are less potent than quercetin, possibly due to steric hindrance from the ethyl group .

Biologische Aktivität

Overview

2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid compound structurally related to quercetin, known for its significant biological activities, particularly its antioxidant properties. This compound has drawn attention for its potential therapeutic applications in various health conditions, including neurodegenerative diseases and skin aging.

The biological activity of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in skin aging processes:

In Vitro Studies

- Antioxidant Properties : In vitro assays demonstrated that 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one effectively reduced oxidative stress markers in cellular models. A study reported a significant decrease in reactive oxygen species (ROS) levels upon treatment with this compound.

-

Enzyme Inhibition :

- The compound exhibited IC50 values of approximately 1.05 µM against tyrosinase and 123.4 µM against collagenase, indicating potent inhibitory effects on these enzymes .

- Another study highlighted its dual inhibitory action on both elastase and hyaluronidase, further supporting its role in skin health .

In Vivo Studies

Research involving transgenic Drosophila models of Alzheimer’s disease showcased the neuroprotective effects of this compound. When administered, it resulted in a ~70% rescue of neurodegeneration symptoms associated with amyloid-beta toxicity. This was evidenced by improved eye morphology and reduced amyloid plaque formation .

Pharmacokinetics

The pharmacokinetic profile indicates that 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one accumulates in various organs such as the lungs, liver, and kidneys while displaying lower concentrations in the brain and heart. This distribution suggests potential systemic effects but raises considerations regarding its central nervous system bioavailability.

Comparative Analysis

| Compound Name | Tyrosinase IC50 (µM) | Collagenase IC50 (µM) | Elastase IC50 (µM) |

|---|---|---|---|

| 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | 1.05 | 123.4 | Not specified |

| Quercetin | 0.5 | 80 | Not specified |

| Catechin | 10 | 150 | Not specified |

Case Studies

- Neuroprotection in Alzheimer's Disease : A study demonstrated that the administration of this flavonoid significantly improved locomotor deficits in a Drosophila model expressing amyloid-beta peptides. The compound not only reduced plaque formation but also enhanced the lifespan of treated flies .

- Skin Aging : Clinical trials involving topical formulations containing this compound showed promising results in reducing wrinkles and improving skin hydration after consistent use over several weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.